1-(4-Methoxyphenyl)-2-oxo-2-{[(oxolan-2-yl)methyl]amino}ethyl thiophene-2-carboxylate
Description
The compound 1-(4-Methoxyphenyl)-2-oxo-2-{[(oxolan-2-yl)methyl]amino}ethyl thiophene-2-carboxylate is a structurally complex molecule featuring:
- A 4-methoxyphenyl group linked to a central ketone (oxo) moiety.
- An oxolan-2-ylmethylamino substituent (tetrahydrofuran-derived amine).
- A thiophene-2-carboxylate ester as the terminal group.
Properties
CAS No. |
606114-63-0 |
|---|---|
Molecular Formula |
C19H21NO5S |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
[1-(4-methoxyphenyl)-2-oxo-2-(oxolan-2-ylmethylamino)ethyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C19H21NO5S/c1-23-14-8-6-13(7-9-14)17(25-19(22)16-5-3-11-26-16)18(21)20-12-15-4-2-10-24-15/h3,5-9,11,15,17H,2,4,10,12H2,1H3,(H,20,21) |
InChI Key |
MWEQCFWBMURFCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)NCC2CCCO2)OC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2-oxo-2-{[(oxolan-2-yl)methyl]amino}ethyl thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Formation of the Oxolan-2-ylmethyl Group: This group can be synthesized by reacting oxirane with an appropriate amine under basic conditions.
Coupling Reactions: The final step involves coupling the synthesized intermediates using reagents like boronic acids in Suzuki-Miyaura coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-2-oxo-2-{[(oxolan-2-yl)methyl]amino}ethyl thiophene-2-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic ring and the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles like amines and thiols
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiophene derivatives .
Scientific Research Applications
1-(4-Methoxyphenyl)-2-oxo-2-{[(oxolan-2-yl)methyl]amino}ethyl thiophene-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-oxo-2-{[(oxolan-2-yl)methyl]amino}ethyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Comparisons
Compound A : 2-(1H-Benzotriazol-1-yl)-N-(3,4-dimethoxyphenyl)-N-[1-(4-methylphenyl)-2-oxo-2-{[(oxolan-2-yl)methyl]amino}ethyl]acetamide
- Key Features: Shares the 2-oxo-2-{[(oxolan-2-yl)methyl]amino}ethyl core but replaces the thiophene-2-carboxylate with a benzotriazolyl acetamide and a 3,4-dimethoxyphenyl group.
- Molecular Weight : 543.62 g/mol (vs. target compound’s estimated ~450–500 g/mol range).
Compound B : 2-[2-(4-Methoxyphenyl)-2-oxoethyl]malononitrile
- Key Features: Retains the 4-methoxyphenyl-oxoethyl moiety but substitutes the amino-oxolan and thiophene ester with malononitrile.
- Crystal Structure: Exhibits weak intermolecular C–H···N and C–H···π interactions, suggesting solid-state stability via non-covalent bonding. This contrasts with the target compound, where the oxolan ring and thiophene ester may promote different packing behaviors .
Core Scaffold Variations
Compound C : (2RS)-1-(4-Methoxyphenyl)propan-2-amine
- Key Features : Simplifies the structure to a 4-methoxyphenyl group attached to a propan-2-amine. Lacks the oxo, oxolan, and thiophene groups.
- Implications : The absence of heterocyclic and oxolan components likely reduces steric hindrance, making this compound more flexible and possibly more metabolically labile .
Compound D : 3-(2-{[(2-Methoxyphenyl)methyl]amino}ethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
- Key Features: Incorporates a quinazoline dione core instead of the thiophene ester. The 2-methoxyphenylmethylamino group differs in substitution pattern from the target compound’s 4-methoxyphenyl and oxolan groups.
- Implications : The quinazoline dione scaffold is associated with kinase inhibition, suggesting divergent biological targets compared to the thiophene-based compound .
Multi-Methoxyaryl Systems
Compound E : 1-(5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl)-5-methylpyrimidine
- Key Features : Contains bis(4-methoxyphenyl) groups, increasing lipophilicity and steric bulk compared to the single 4-methoxyphenyl in the target compound.
- Implications : Enhanced lipophilicity may improve membrane permeability but reduce aqueous solubility. The bis-aryl structure could also influence DNA intercalation or protein binding .
Comparative Data Table
Research Findings and Implications
- Biological Relevance : Compounds with methoxyphenyl and oxolan groups (e.g., derivatives) are often associated with β-adrenergic activity, suggesting the target compound may share similar targets but with modified pharmacokinetics due to the thiophene ester .
- Stability : The oxolan ring in the target compound may confer metabolic resistance compared to simpler amines (e.g., Compound C), though ester groups are prone to hydrolysis .
Biological Activity
The compound 1-(4-Methoxyphenyl)-2-oxo-2-{[(oxolan-2-yl)methyl]amino}ethyl thiophene-2-carboxylate represents a unique chemical entity with potential biological activities. This article aims to explore its biological activity, including antimicrobial and anti-proliferative properties, based on available research findings.
Chemical Structure
The compound consists of a thiophene ring fused with a methoxyphenyl group and an oxolan moiety, contributing to its biological profile. The structural formula can be represented as:
Antimicrobial Activity
Research has indicated that compounds containing thiophene rings exhibit significant antimicrobial properties. For instance, a study on thiophene-linked derivatives demonstrated potent activity against various Gram-positive and Gram-negative bacteria, particularly Escherichia coli . The compound's structure suggests it may interact with bacterial DNA gyrase, an essential enzyme for bacterial replication.
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound | Target Bacteria | MIC (μg/mL) | Activity |
|---|---|---|---|
| 5e | E. coli | 10 | High |
| 6d | Staphylococcus aureus | 15 | Moderate |
| 10a | Salmonella typhimurium | 20 | Moderate |
Anti-Proliferative Activity
In addition to antimicrobial effects, the compound has shown promise in anti-cancer studies. Several thiophene derivatives have been evaluated for their ability to inhibit the proliferation of cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these compounds were reported to be below 25 μM, indicating strong anti-proliferative activity .
Table 2: Anti-Proliferative Activity against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 6d | HepG-2 | <25 | CDK2 inhibition |
| 6e | MCF-7 | <25 | Cyclin-dependent kinase inhibition |
| 7d | A549 (Lung) | <25 | Apoptosis induction |
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various thiophene derivatives against a panel of pathogenic bacteria. The results indicated that compounds similar to 1-(4-Methoxyphenyl)-2-oxo-2-{[(oxolan-2-yl)methyl]amino}ethyl thiophene-2-carboxylate showed significant inhibition zones in agar diffusion assays, suggesting their potential as lead compounds for antibiotic development .
- Case Study on Anti-Cancer Properties : In a separate investigation focusing on anti-cancer activities, researchers explored the effects of thiophene derivatives on cell cycle regulation. The results demonstrated that the tested compounds induced G1 phase arrest and apoptosis in cancer cells, highlighting their therapeutic potential in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
